2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole
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Description
2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-2-yl)methanone, are cancer cells . The compound has been shown to exhibit potent inhibitory activities against various cancer cell lines, including MCF-7, Hela, and A549 . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of the compound . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and apoptosis . It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .
Result of Action
The compound exhibits cytotoxic activities against various cancer cell lines . Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that the compound has proper selectivity against normal and cytotoxic cancerous cell lines .
Properties
IUPAC Name |
1H-indol-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(15-11-12-3-1-2-4-14(12)18-15)20-8-5-13(6-9-20)21-10-7-17-19-21/h1-4,7,10-11,13,18H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBFHGIYZNDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.